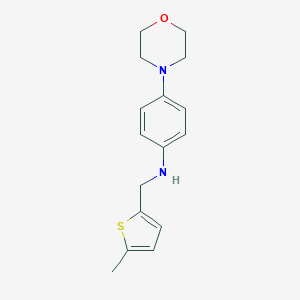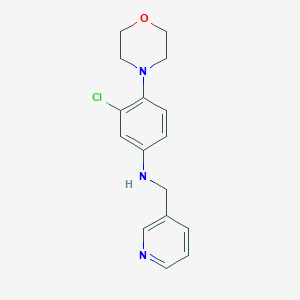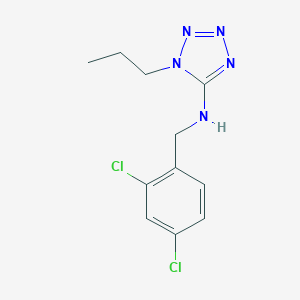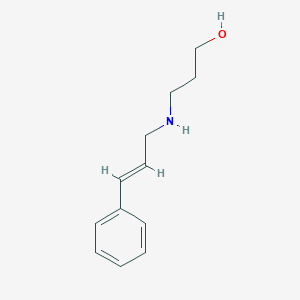
3-(Cinnamylamino)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cinnamylamino)-1-propanol, also known as CAP, is a synthetic compound that has been used in scientific research and laboratory experiments for many years. It is a cinnamyl derivative of propanol, which is a primary alcohol with a three-carbon chain. CAP is a colorless liquid with a low boiling point and a pleasant odor. It is an important intermediate for the synthesis of several biologically active compounds. It has been used extensively in the synthesis of drugs, insecticides, and other industrial compounds.
Mecanismo De Acción
The mechanism of action of 3-(Cinnamylamino)-1-propanol is not fully understood. However, it is believed to act as a competitive inhibitor of several enzymes, including acetylcholinesterase, cyclooxygenase, and thrombin. It is also believed to interact with proteins, such as receptors, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Cinnamylamino)-1-propanol have not been extensively studied. However, it has been observed to have anticoagulant, anti-inflammatory, and antibacterial activities. It has also been shown to have an inhibitory effect on the activity of acetylcholinesterase, which may be responsible for its anticoagulant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 3-(Cinnamylamino)-1-propanol in laboratory experiments include its low cost, low toxicity, and ease of synthesis. It is also relatively stable and has a wide range of applications. However, there are some limitations to its use in laboratory experiments. For example, it has a low solubility in water and is not very soluble in organic solvents.
Direcciones Futuras
The potential applications of 3-(Cinnamylamino)-1-propanol in scientific research and laboratory experiments are numerous. In the future, it may be used to study the structure and function of proteins, to develop new drugs and insecticides, and to study the mechanisms of action of existing drugs. Additionally, further research into the biochemical and physiological effects of 3-(Cinnamylamino)-1-propanol may reveal new therapeutic uses. Finally, more research into the synthesis and stability of 3-(Cinnamylamino)-1-propanol may lead to more efficient and cost-effective methods of production.
Métodos De Síntesis
3-(Cinnamylamino)-1-propanol can be synthesized from cinnamaldehyde and propan-2-ol in the presence of a base catalyst. The reaction involves the nucleophilic addition of the propan-2-ol to the cinnamaldehyde, followed by dehydration of the resulting intermediate to form 3-(Cinnamylamino)-1-propanol. The reaction is usually carried out at room temperature in aqueous solution.
Aplicaciones Científicas De Investigación
3-(Cinnamylamino)-1-propanol has been used extensively in scientific research, particularly in the field of biochemistry. It has been used as a substrate in enzyme kinetics studies, as a reagent in protein-ligand binding studies, and as a probe to study the structure and function of proteins. It has also been used to study the mechanism of action of drugs, such as anticoagulants and antibiotics.
Propiedades
IUPAC Name |
3-[[(E)-3-phenylprop-2-enyl]amino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-11-5-10-13-9-4-8-12-6-2-1-3-7-12/h1-4,6-8,13-14H,5,9-11H2/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWDCSAFWFQKKI-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cinnamylamino)-1-propanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

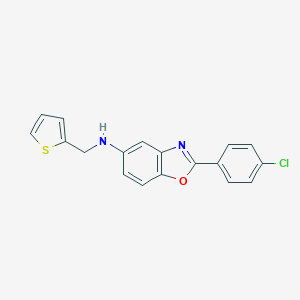
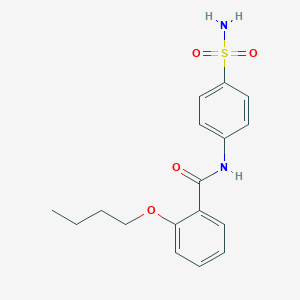
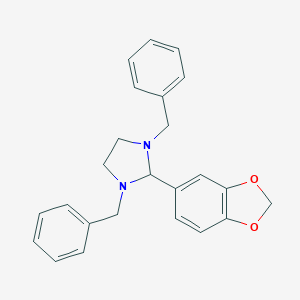
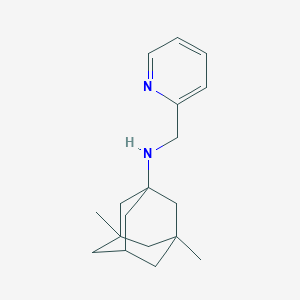
![1H-1,2,3,4-Tetrazol-5-amine, N-[[3-methoxy-2-(phenylmethoxy)phenyl]methyl]-](/img/structure/B499112.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-3-amine](/img/structure/B499113.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B499115.png)

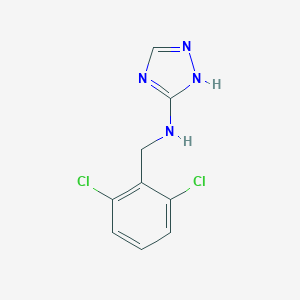
![3-chloro-N-[(5-methylthiophen-2-yl)methyl]-4-(morpholin-4-yl)aniline](/img/structure/B499119.png)
